3-(4-bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one
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Overview
Description
3-(4-bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.
Etherification: The ethoxy group can be introduced through a nucleophilic substitution reaction using an appropriate ethylating agent.
Morpholino Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in biological studies to investigate its effects on cellular processes and signaling pathways.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling and proliferation. The compound’s structural features allow it to bind to these targets with high affinity, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one
- 3-(4-fluorophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one
- 3-(4-methylphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one
Uniqueness
The uniqueness of 3-(4-bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one lies in the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in unique interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets.
Properties
IUPAC Name |
3-(4-bromophenyl)-7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrNO4/c1-15-13-26(14-16(2)29-15)10-11-28-20-8-9-21-22(12-20)30-17(3)23(24(21)27)18-4-6-19(25)7-5-18/h4-9,12,15-16H,10-11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFFDXZIRBTMIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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